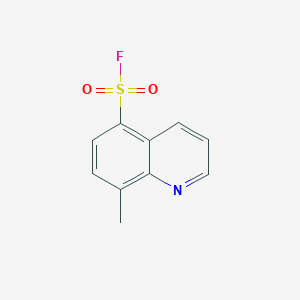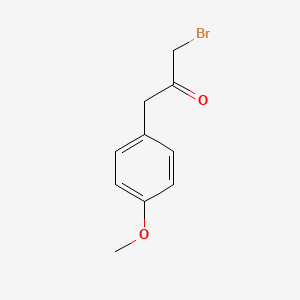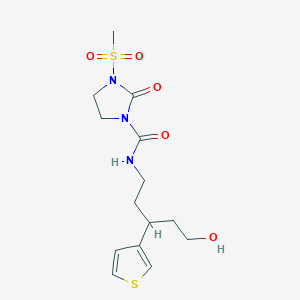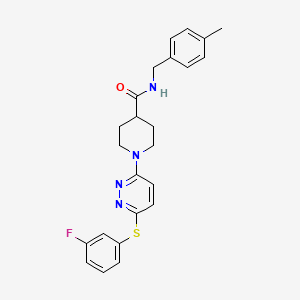![molecular formula C10H9BrN4S B2977392 4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine CAS No. 848207-44-3](/img/structure/B2977392.png)
4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" is a complex heterocyclic organic compound. Its structure features a pyridine ring linked to a triazolo-thiazole moiety, with a bromomethyl group attached. Such compounds are of considerable interest in medicinal chemistry due to their potential pharmacological properties.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with a variety of enzymes and receptors, making them versatile in their biological activities .
Mode of Action
Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" generally involves multi-step reactions:
Formation of the Triazolo-thiazole Core: : This typically starts with the condensation of thiosemicarbazide with an α-haloketone to form a thiazole derivative.
Cyclization: : The thiazole intermediate undergoes cyclization with a hydrazine derivative to form the triazolo-thiazole structure.
Introduction of the Bromomethyl Group: : The final step involves the bromomethylation of the triazolo-thiazole core using a brominating agent, such as N-bromosuccinimide, under specific conditions like the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of such compounds requires optimized reaction conditions to maximize yield and purity. Automated synthesis setups, efficient purification techniques like recrystallization or chromatography, and stringent quality controls are crucial to ensure the scalability and safety of the production process.
化学反応の分析
Types of Reactions
Substitution Reactions: : The bromomethyl group is highly reactive and can undergo nucleophilic substitution to form various derivatives.
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions under appropriate conditions to yield different functional groups.
Cycloadditions: : The triazolo-thiazole moiety is capable of participating in cycloaddition reactions, expanding the structural diversity of the resulting compounds.
Common Reagents and Conditions
Nucleophiles: : Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Such as sodium borohydride or lithium aluminum hydride.
Major Products
The reactions typically yield functionalized derivatives with modifications on the bromomethyl or pyridine group, depending on the reagents and conditions used.
科学的研究の応用
In Chemistry
Ligand Design: : The unique structure makes it a potential candidate for designing ligands in coordination chemistry.
Synthetic Intermediates: : Useful in the synthesis of more complex organic molecules.
In Biology and Medicine
Pharmacological Studies: : Due to its potential biological activity, it is studied for antimicrobial, antiviral, and anticancer properties.
Biochemical Probes: : The compound can be used as a biochemical probe to study various biological pathways and interactions.
In Industry
Material Science:
Catalysts: : Can serve as a precursor to catalysts used in various industrial chemical reactions.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3]thiazole derivatives: : These compounds share a similar core structure but vary in their substituents, influencing their chemical behavior and biological activity.
Pyridine derivatives: : Compounds with different functional groups attached to the pyridine ring, affecting their reactivity and applications.
Uniqueness
What sets "4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine" apart is the specific combination of the triazolo-thiazole core with the bromomethyl-pyridine moiety
Hope that adds some clarity to the fascinating world of "this compound." Curious to dive into another topic, or is there a specific part you'd like more detail on?
特性
IUPAC Name |
6-(bromomethyl)-3-pyridin-4-yl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4S/c11-5-8-6-15-9(13-14-10(15)16-8)7-1-3-12-4-2-7/h1-4,8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVJHFFASPAHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NN=C(N21)C3=CC=NC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2977310.png)
![Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride](/img/structure/B2977311.png)


![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)
![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)-3,4,5-TRIMETHOXYBENZAMIDE](/img/structure/B2977319.png)
![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)
![2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2977323.png)
![3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2977325.png)

![2-(ADAMANTAN-1-YL)-N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}ACETAMIDE](/img/structure/B2977329.png)

